Product packaging for cis-Cyclobutane-1,2-dicarboxylic acid(Cat. No.:CAS No. 1461-94-5)

cis-Cyclobutane-1,2-dicarboxylic acid

Cat. No.: B074924
CAS No.: 1461-94-5
M. Wt: 144.12 g/mol
InChI Key: SUSAGCZZQKACKE-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Chemistry

Cyclobutane derivatives, including cis-cyclobutane-1,2-dicarboxylic acid, represent a class of compounds with considerable significance in modern chemistry. The defining feature of the cyclobutane ring is its inherent strain, which results in distinct stereochemical and electronic properties that chemists can leverage to create novel and complex molecular architectures. und.edu This ring strain facilitates selective bond cleavages, allowing the cyclobutane moiety to serve as a versatile synthetic intermediate for a range of chemical transformations, including ring-opening, ring-expansion, and ring-contraction reactions.

The utility of these derivatives is widespread. They are crucial building blocks in the synthesis of pharmacologically active compounds and natural products. smolecule.com Furthermore, in materials science, the incorporation of the cyclobutane scaffold into polymers can lead to materials with unique and desirable properties, such as improved thermal stability and mechanical strength. smolecule.comrsc.org Recent research has also focused on producing cyclobutane-containing dicarboxylic acids (CBDAs) from commercially available, bio-based starting materials, positioning them as promising sustainable alternatives to petroleum-derived diacids. und.edu

Historical Context of this compound Research

The history of cyclobutane dicarboxylic acids is marked by early challenges and mistaken identities, particularly concerning the 1,3-isomer. okstate.edu Research from the late 19th and early 20th centuries involved a series of incorrect structural assumptions and syntheses that did not yield the desired products. okstate.edu

Amidst this complexity, the synthesis of the authentic 1,2-dicarboxylic acid was reported by W. H. Perkin in 1898, which presented a melting point of 138°C and formed an anhydride (B1165640) with a melting point of 78°C. okstate.edu The distinct properties of the anhydride were a key identifier. Subsequent research in the 20th century focused on understanding and controlling the stereochemistry of the 1,2-isomers. A 1934 report by Bode found that heating this compound in concentrated hydrochloric acid could convert it into the more stable trans-isomer. google.com

Further illustrating the synthetic challenges, work by E. C. Coyner and W. S. Hillman in 1949 revealed that the hydrolysis of both cis- and trans-cyclobutane-1,2-dicyanide using hydrochloric acid unexpectedly yielded only the trans-dicarboxylic acid. google.com This difficulty in preserving the cis-configuration during synthesis highlighted the need for specific reaction conditions. A 1963 patent later described a process to successfully prepare the cis-dicarboxylic acid by hydrolyzing the cis-dicyanide using sulfuric acid monohydrate, a method that prevented isomerization and allowed for the isolation of the desired cis product. google.com This progression of research demonstrates a growing sophistication in synthetic methods and a deeper understanding of the stereochemical behavior of this important compound.

Scope of Academic Inquiry into this compound

Modern research continues to explore the utility of this compound and its derivatives across several key areas of academic inquiry. The compound's rigid, strained ring and bifunctional nature make it a versatile building block and a subject of fundamental study.

Organic Synthesis: The unique structure of this compound makes it a valuable intermediate for synthesizing more complex organic molecules. Its functional groups allow for versatile transformations, and it has been used as a precursor in the synthesis of various heterocyclic compounds, such as pyrroles and furans, which are important scaffolds in medicinal chemistry. smolecule.com

Polymer and Materials Science: A significant area of research is the use of this compound and related CBDAs as monomers or cross-linkers in polymer synthesis. rsc.org The incorporation of the cyclobutane ring into polymer backbones can lead to materials with enhanced properties. A key finding is the development of thermosetting plastics that are recyclable; the cyclobutane ring can be cleaved upon heating, allowing the material to be broken down and reformed. smolecule.comresearchgate.netrsc.org For example, a recyclable thermoset developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol (B35011) exhibited a glass transition temperature (Tg) of 68 °C. rsc.org Similarly, bio-based polyesters synthesized from a renewable furanic cyclobutane diacid have demonstrated high thermal stability. rsc.org

Table 1: Thermal Properties of Polymers Derived from cis-Cyclobutane Dicarboxylic Acid Analogues

Polymer SystemDiol ComponentGlass Transition Temp. (Tg)Thermal Degradation (Td10%)
Thermoset from CBDA-4¹Glycerol68 °CN/A
Polyesters from Furanic CBDA²Various Diols6–52 °C263–284 °C

¹Data from a study on recyclable thermosets based on cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4). rsc.org ²Data from a study on semi-rigid bio-based polyesters from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid. rsc.org

Metal-Organic Frameworks (MOFs): In the field of materials science, this compound serves as an organic linker in the construction of Metal-Organic Frameworks. smolecule.com MOFs are porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The rigid and defined geometry of the cyclobutane linker can be used to engineer MOFs with specific pore sizes and functionalities. smolecule.com

Mechanochemistry: The cyclobutane core is a subject of interest in the study of mechanophores—molecular units that respond to mechanical force. When incorporated into a polymer chain, the strained cyclobutane ring can undergo a [2+2] cycloreversion or other constructive transformations under stress, providing a mechanism for creating stress-responsive materials. nih.gov

Conformational Analysis: There is continued academic interest in the fundamental structure of substituted cyclobutanes. researchgate.net The four carbon atoms of the cyclobutane ring are not in a single plane but adopt a puckered conformation to relieve some eclipsing interactions. rsc.org Studies on the conformational preferences of cyclobutane derivatives provide insight into their reactivity and how they interact with other molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B074924 cis-Cyclobutane-1,2-dicarboxylic acid CAS No. 1461-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-cyclobutane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSAGCZZQKACKE-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424909
Record name (1R,2S)-cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-94-5
Record name (1R,2S)-cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS CYCLOBUTANE DICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for Cis Cyclobutane 1,2 Dicarboxylic Acid and Its Derivatives

Photocycloaddition Reactions for cis-Cyclobutane Ring Formation

Photocycloaddition, specifically the [2+2] cycloaddition, is a powerful and widely used photochemical reaction for constructing cyclobutane (B1203170) rings. acs.orgnih.gov This method involves the dimerization of olefins upon exposure to light, leading to the formation of a four-membered ring system. researchgate.net

Solid-State [2+2] Photocycloaddition from Cinnamic Acid Derivatives

The photodimerization of cinnamic acid and its derivatives is a classic example of a [2+2] photocycloaddition reaction, often conducted in the solid state. researchgate.netresearchgate.net This reaction can lead to the formation of various stereoisomers of diphenylcyclobutanedicarboxylic acids, known as truxillic and truxinic acids. rsc.orgwikipedia.org The stereochemical outcome of the reaction is highly dependent on the crystal packing of the cinnamic acid derivatives. researchgate.net

Truxillic acids are formed from the head-to-tail dimerization of cinnamic acid. wikipedia.org

Truxinic acids result from the head-to-head dimerization.

The solid-state reaction of trans-cinnamic acid, for instance, can yield α-truxillic acid. researchgate.net A scalable synthesis of β-truxinic acid (cis,trans,cis-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid) has been achieved by the photodimerization of a metastable crystalline form of trans-cinnamic acid. rsc.org To control the regio- and stereoselectivity, template-directed synthesis has been employed. Using 1,8-dihydroxynaphthalene as a covalent template allows for the highly selective formation of β-truxinic acid analogues as single diastereomers in high yields. digitellinc.comorganic-chemistry.orgbilkent.edu.tr This template-directed approach ensures the necessary proximity and orientation of the alkene groups for the desired cycloaddition to occur. researchgate.net The resulting cycloadducts can then be hydrolyzed under basic conditions to yield the desired dicarboxylic acids. digitellinc.comorganic-chemistry.org

PrecursorProductRegiochemistryStereochemistryYieldReference(s)
trans-Cinnamic Acid (α-form)α-Truxillic AcidHead-to-Tailtrans,trans,transHigh researchgate.net
trans-Cinnamic Acid (β-form)β-Truxinic AcidHead-to-Headcis,trans,cisHigh rsc.org
Cinnamic Acid Derivatives (with 1,8-dihydroxynaphthalene template)β-Truxinic Acid AnaloguesHead-to-HeadSingle DiastereomerUp to 99% organic-chemistry.orgbilkent.edu.tr

This table provides an overview of outcomes from the solid-state photocycloaddition of cinnamic acid derivatives.

Photodimerization from Sorbic Acid and Related Bio-based Monomers

Bio-based monomers, such as sorbic acid, can also undergo [2+2] photocycloaddition to form cyclobutane derivatives. A cyclobutane-containing diacid building block has been synthesized from sorbic acid using this method. researchgate.net The process involves the dimerization of sorbic acid molecules upon exposure to UV light, leading to the formation of a cyclobutane ring. This approach is considered a clean and efficient method as it utilizes photoenergy. researchgate.net

Photochemical Dimerization of Furfurylacrylic Acid Derivatives

ReactantProductYieldConditionsReference(s)
Methyl 3-(2-furyl)acrylateDimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylates90%Benzophenone, UV irradiation researchgate.net
trans-3-(2-furyl)acrylic acidcis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid95%Solid-state, UV irradiation researchgate.net

This table summarizes the outcomes of the photochemical dimerization of furfurylacrylic acid derivatives.

Stereocontrol and Regioselectivity in Photoreactions

Achieving high stereocontrol and regioselectivity is a critical aspect of [2+2] photocycloaddition reactions. researchgate.netrsc.org The outcome of these reactions is influenced by factors such as the nature of the substrate, the reaction medium (solution vs. solid-state), and the use of photosensitizers or templates. rsc.orgacs.org In the solid state, the crystal packing of the olefin pre-organizes the molecules, often leading to high selectivity. rsc.org In solution, controlling selectivity can be more challenging. digitellinc.com The use of chiral auxiliaries, such as Evans oxazolidinones, has been shown to be an effective method for achieving enantiocontrol in the [2+2] photodimerization of cinnamic acid derivatives, affording functionalized cyclobutane rings with up to 99% enantiocontrol. rsc.org Template-directed approaches, as mentioned with cinnamic acids, provide a powerful strategy for controlling both regio- and stereoselectivity by holding the reacting molecules in a specific orientation. bilkent.edu.tracs.org

Hydrolytic Routes to cis-Cyclobutane-1,2-dicarboxylic Acid

Hydrolysis of appropriate precursors is another key strategy for the synthesis of this compound. This method often involves the conversion of dinitriles or other dicarboxylic acid derivatives.

Hydrolysis of cis-Cyclobutane-1,2-dicyanide

A specific and effective method for preparing this compound is through the hydrolysis of cis-cyclobutane-1,2-dicyanide. google.com It has been found that hydrolysis of this dicyanide with sulfuric acid monohydrate leads to the formation of the corresponding cis-dicarboxylic acid without isomerization to the trans form. google.com This is noteworthy because hydrolysis with hydrochloric acid has been reported to yield only the trans-isomer from both cis and trans dicyanides. google.com The process involves forming an adduct by reacting cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate, followed by hydrolysis of this adduct. google.com The desired cis-dicarboxylic acid can then be isolated from the reaction mixture. This method is also applicable to the synthesis of the cis-anhydride by adjusting the hydrolysis conditions. google.com

Starting MaterialReagentProductKey FeatureReference(s)
cis-Cyclobutane-1,2-dicyanideSulfuric Acid Monohydrate, then WaterThis compoundNo isomerization to the trans-isomer google.com
trans-1,2-DicyanocyclobutaneSulfuric Acid Monohydrate, then stoichiometric watercis-1,2-Cyclobutanedicarboxylic anhydride (B1165640)Isomerization to the cis-form followed by dehydration google.com

This table details the hydrolytic routes to this compound and its anhydride.

Comparative Analysis of Hydrolysis Conditions and Stereochemical Outcomes

The hydrolysis of precursors to yield this compound is a critical step where reaction conditions significantly influence the stereochemical integrity of the final product. The choice of acid or base and the thermal conditions can either preserve the desired cis-conformation or lead to isomerization to the more stable trans-isomer.

One established method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide. A key finding in this area is the use of sulfuric acid monohydrate, which facilitates the formation of an adduct that can be hydrolyzed to the cis-diacid without inducing isomerization. google.com This process is sensitive to temperature, with a preferred range of 50 to 95°C for forming the adduct, as higher temperatures may compromise the stability of the cyclobutane ring. google.com

In contrast, the use of other acids can lead to different stereochemical outcomes. For instance, it has been reported that heating this compound in concentrated hydrochloric acid causes it to convert to the trans-isomer. google.com This highlights the criticality of selecting the appropriate hydrolyzing agent to maintain the cis stereochemistry. The stability of the cyclobutane ring in the final diacid product has been tested under both acidic (6 M HCl) and basic (6 M NaOH) conditions at 100°C for 12 hours, with studies showing no degradation or isomerization of the ring structure. rsc.org

When hydrolyzing the adduct of trans-1,2-dicyanocyclobutane and sulfuric acid monohydrate to form cis-1,2-cyclobutanedicarboxylic anhydride, the amount of water used is crucial. google.com Using a stoichiometric amount of water leads to the cis-anhydride, whereas an excess of water results in the formation of the trans-dicarboxylic acid. google.com

Table 1: Comparison of Hydrolysis Conditions and Stereochemical Outcomes
PrecursorReagent/ConditionPrimary ProductKey Stereochemical OutcomeSource
cis-Cyclobutane-1,2-dicyanideSulfuric Acid MonohydrateThis compoundPreserves cis-stereochemistry; no isomerization observed. google.com
This compoundConcentrated Hydrochloric Acid (heated)trans-Cyclobutane-1,2-dicarboxylic acidInduces isomerization from cis to the trans form. google.com
trans-1,2-Dicyanocyclobutane AdductStoichiometric H₂Ocis-1,2-Cyclobutanedicarboxylic anhydrideYields the cis-anhydride. google.com
trans-1,2-Dicyanocyclobutane AdductExcess H₂Otrans-Cyclobutane-1,2-dicarboxylic acidYields the trans-diacid instead of the cis-product. google.com

Chemoenzymatic and Biosynthetic Approaches

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions, offering powerful pathways to complex molecules with high stereocontrol. nih.gov These approaches are particularly valuable for creating chiral molecules and natural products. nih.gov While the application of chemoenzymatic strategies is expanding for the production of fine chemicals, specific, well-documented methods for the direct synthesis of this compound are not prevalent in the literature. However, the principles of this field suggest potential avenues. For instance, enzymes could theoretically be used for the asymmetric reduction of a cyclic enone precursor, followed by chemical steps to yield the target diacid. nih.gov The development of such a process would capitalize on the ability of enzymes to perform highly selective transformations under mild conditions, potentially offering a more sustainable and efficient route compared to purely chemical methods.

Derivatization Strategies Post-Synthesis

Once synthesized, this compound serves as a versatile building block for more complex molecules and materials through various derivatization strategies.

The carboxylic acid groups of this compound are readily converted into esters, which are valuable intermediates and products for applications ranging from plasticizers to pharmaceuticals. researchgate.netund.edu

Fischer Esterification : This classical method involves reacting the diacid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. smolecule.com This protocol has been successfully used for cyclobutane systems, achieving conversion efficiencies of 75-90% at temperatures between 60°C and 120°C. smolecule.com

Direct Esterification with Polyols : For polymer synthesis, direct esterification with polyols like glycerol (B35011) is a straightforward approach to creating crosslinked thermosets. smolecule.com This reaction is typically performed at higher temperatures (150°C to 180°C) with an acid catalyst, yielding conversion efficiencies of 85-95%. smolecule.com This method was used to link a derivative, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid, with glycerol to form a thermoset polymer. researchgate.net

Table 2: Esterification Strategies and Conditions
MethodReactantsCatalystTemperatureConversion EfficiencySource
Fischer EsterificationDiacid + AlcoholSulfuric Acid60-120°C75-90% smolecule.com
Direct EsterificationDiacid + Polyol (e.g., Glycerol)Acid Catalyst150-180°C85-95% smolecule.com

The presence of carbon-carbon double bonds within the cyclobutane ring of related diacids opens up further avenues for functionalization. These unsaturated sites provide reactive handles for derivatization, which can be used to modify the properties of materials derived from these monomers. researchgate.net For example, a novel cyclobutane-containing diacid synthesized from sorbic acid via a [2+2] photocycloaddition contains C=C bonds that offer opportunities for post-synthesis modification, thereby altering the characteristics of polymers made from it. researchgate.net While specific reactions for this compound itself are based on its carboxyl groups, the broader class of cyclobutane diacids demonstrates that ring unsaturation is a key site for strategic chemical modifications.

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale production requires simple, reliable, and optimized processes. For this compound and its derivatives, several scalable methods have been developed.

One notable scalable approach involves the [2+2] photodimerization of trans-cinnamic acid to produce β-truxinic acid, a cis-3,4-diphenyl-substituted cyclobutane-1,2-dicarboxylic acid. rsc.orgrsc.orgrsc.org This method is advantageous because it starts from a commercially available material and utilizes a clean photochemical reaction. und.edursc.org The process involves capturing a metastable crystalline form of trans-cinnamic acid and photodimerizing it. rsc.org

Another scalable process is the hydrolysis of cis-cyclobutane-1,2-dicyanide, which is itself formed from the dimerization of acrylonitrile. google.com The dicyanide is a readily available and relatively inexpensive starting material. google.com The process involves reacting the cis-dicyanide with sulfuric acid monohydrate at temperatures between 40 to 125°C for 15 minutes to 4 hours to form an adduct, which is then hydrolyzed. google.com The reaction is exothermic, and external cooling can be employed for process control. google.com A reported example yielded 9 grams of the cis-diacid from the hydrolysis of the adduct, corresponding to a 62.5% yield after crystallization. google.com The optimization of these processes focuses on controlling reaction temperatures, times, and reagent stoichiometry to maximize yield and purity while ensuring the stereochemical integrity of the final product.

Structural Elucidation and Stereochemical Investigations of Cis Cyclobutane 1,2 Dicarboxylic Acid and Its Analogs

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography stands as a powerful technique for determining the exact atomic and molecular structure of a crystal. For cis-cyclobutane-1,2-dicarboxylic acid, this method has offered a definitive look at its solid-state conformation, including the puckering of the cyclobutane (B1203170) ring and the nature of the intermolecular forces that govern its crystal packing.

Determination of Cyclobutane Ring Puckering and Dihedral Angles

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. X-ray diffraction studies have shown that the cyclobutane ring in a derivative, (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid, adopts a puckered conformation with a dihedral angle of 20°. rsc.org The internal angles of the cyclobutane-1,2-diacid moiety in this analog are between 87° and 88°. rsc.org In contrast, the related cis-cyclobutane-1,3-dicarboxylic acid exhibits a more pronounced puckering with a dihedral angle of 149°. rsc.org This puckering is a key stereochemical feature, influencing the orientation of the carboxylic acid substituents.

Table 1: Selected Dihedral and Internal Angles of this compound Analogs Determined by X-ray Crystallography

CompoundPuckering AngleInternal Ring Angle
(1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid20° rsc.org87-88° rsc.org
cis-Cyclobutane-1,3-dicarboxylic acid149° rsc.orgNot Reported

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a key tool for elucidating the structure of molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the connectivity of atoms and the conformational dynamics of the molecule.

Proton NMR (¹H-NMR) Assignments and Coupling Constants

The ¹H-NMR spectrum of a derivative, (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid, in DMSO-d6 shows characteristic signals for the different protons in the molecule. The carboxylic acid protons appear as a singlet at 12.46 ppm. rsc.org The methine protons on the cyclobutane ring attached to the phenyl groups appear as a multiplet between 6.99 and 7.09 ppm. rsc.org The other two methine protons on the cyclobutane ring, which are attached to the carboxylic acid groups, appear as doublets at 4.22 ppm and 3.81 ppm, both with a coupling constant (J) of 4.5 Hz. rsc.org The coupling constants between vicinal protons on a cyclobutane ring are highly dependent on the dihedral angle between them, as described by the Karplus relationship, and can provide insight into the ring's conformation in solution. miamioh.edu

Table 2: ¹H-NMR Chemical Shifts and Coupling Constants for (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid in DMSO-d6

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.46 rsc.orgSinglet-
Phenyl (Ar-H)6.99 - 7.09 rsc.orgMultiplet-
Methine (CH-Ph)4.22 rsc.orgDoublet4.5 rsc.org
Methine (CH-COOH)3.81 rsc.orgDoublet4.5 rsc.org

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid in DMSO-d6, the carbonyl carbons of the carboxylic acid groups resonate at 174.3 ppm. rsc.org The carbon atoms of the phenyl groups show signals at 139.6, 128.2, 128.0, and 126.2 ppm. rsc.org The methine carbons of the cyclobutane ring appear at 44.8 and 42.9 ppm. rsc.org The number of distinct signals in the ¹³C-NMR spectrum confirms the symmetry of the molecule.

Table 3: ¹³C-NMR Chemical Shifts for (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid in DMSO-d6

CarbonChemical Shift (δ, ppm)
Carbonyl (-COOH)174.3 rsc.org
Phenyl (Ar-C)139.6, 128.2, 128.0, 126.2 rsc.org
Methine (CH-Ph)44.8 rsc.org
Methine (CH-COOH)42.9 rsc.org

Elucidation of Conformational Isomerism in Solution

The puckered nature of the cyclobutane ring allows for the existence of conformational isomers in substituted derivatives. For this compound, the two bulky carboxylic acid groups influence the ring's conformational equilibrium. Evidence from infrared spectroscopic studies of various cyclobutanecarboxylic acids, including the cis-1,2-dicarboxylic acid, has pointed to the presence of conformational isomerism in dilute solutions. rsc.orgrsc.org

In solution, the molecule can exist in different puckered conformations, which may be interconvertible. The orientation of the carboxylic acid groups relative to the ring (e.g., axial vs. equatorial positions in a puckered conformer) can lead to distinct isomers with different energies and spectroscopic signatures. The study of cyclobutanecarboxylic acid, a closely related analog, through rotational spectroscopy combined with potential energy surface scans (at the B3LYP/aug-cc-pVTZ level), revealed the existence of four distinct, stable, yet easily interconvertible conformers. illinois.edu This highlights the complexity of the conformational landscape even in simpler substituted cyclobutanes and supports the idea that this compound also exhibits a dynamic equilibrium between multiple conformers in solution.

Dynamic NMR Studies of Cyclobutane Ring Flipping

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes, such as ring flipping or inversion. In this process, a puckered cyclobutane ring rapidly inverts between two equivalent or non-equivalent puckered forms. At room temperature, this inversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, the rate of interconversion can be slowed, allowing for the observation of distinct signals for the individual conformers. From the analysis of the spectral changes as a function of temperature (a process known as lineshape analysis), the energy barrier (activation free energy, ΔG‡) for the ring flipping process can be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a detailed fingerprint of a molecule's structure, bonding, and intermolecular interactions. Both Infrared (IR) and Raman spectroscopy have been employed to characterize this compound and its analogs.

Assignment of Fundamental Vibrational Frequencies

The infrared spectra of this compound have been recorded and analyzed to assign the observed absorption bands to specific molecular vibrations (fundamental frequencies). rsc.orgrsc.org These assignments are crucial for identifying the presence of the cyclobutane ring and the carboxylic acid functional groups. The process is often aided by comparing the spectra of related molecules and deuterated analogs. A tentative assignment for some of the key vibrational modes has been proposed based on studies of a series of substituted cyclobutanes. rsc.orgdtic.mil

Below is a table of selected assigned vibrational frequencies for this compound observed in its infrared spectrum.

Frequency (cm⁻¹)Tentative AssignmentReference
3100-2800ν(O-H) association band from intermolecular hydrogen bonding rsc.org
1095m, 1086mRing modes dtic.mil
910sRing mode dtic.mil
772w-mRing mode dtic.mil
725mRing mode dtic.mil
647wRing mode dtic.mil
280w-m, 262w-mRing modes dtic.mil
(s = strong, m = medium, w = weak)

Spectroscopic Evidence for Inter- and Intramolecular Interactions

Infrared spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. For this compound, strong intermolecular hydrogen bonding is evident from the presence of a very broad absorption band in the O-H stretching region, typically centered around 3100-2800 cm⁻¹. rsc.org This broadness is a hallmark of the strong association between carboxylic acid groups of neighboring molecules, forming a cyclic dimer structure.

The relative positioning of the two carboxylic acid groups in the cis isomer also allows for the possibility of intramolecular hydrogen bonding, where a hydrogen bond forms between the two functional groups within the same molecule. This can influence the conformational preference of the molecule. Spectroscopic studies on related dicarboxylic acids have used the shifts in O-H and C=O stretching frequencies to differentiate between inter- and intramolecular hydrogen bonds, which often depend on the solvent and concentration. documentsdelivered.com The investigation into the extent of both inter- and intramolecular association is a key part of the structural analysis of these compounds. rsc.orgrsc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for complementing experimental data, providing insights into molecular structures, energies, and dynamics that can be difficult to obtain through experiment alone.

Ab Initio Calculations for Equilibrium Structure and Conformational Preferences

Ab initio (from first principles) quantum mechanical calculations are used to solve the electronic Schrödinger equation without empirical parameters, providing reliable predictions of molecular properties. These methods are used to determine the equilibrium geometries, relative energies of different conformers, and the energy barriers for conformational transitions.

For the cyclobutane system, ab initio calculations have been crucial in establishing its fundamental structure. Calculations using extended basis sets (e.g., 6-31G*) confirm that the lowest energy conformation of the parent cyclobutane molecule is not planar (D₄h symmetry) but is puckered (D₂d symmetry). smu.edu The planar structure represents the transition state for the ring-inversion process. These calculations predict a puckering angle and a small energy barrier to inversion. smu.edu A key finding from these theoretical studies is the significant coupling between the ring-puckering motion and the tilting of the methylene (B1212753) (CH₂) groups, an effect that plays a crucial role in stabilizing the puckered form. smu.edu

While specific ab initio studies detailing the optimized geometry of this compound were not found, the principles are directly applicable. Such calculations would determine how the steric and electronic effects of the two cis-oriented carboxylic acid groups modify the puckering angle and the ring inversion barrier compared to the parent cyclobutane. These calculations would also identify the preferred orientations of the carboxyl groups (e.g., diaxial, diequatorial, or axial-equatorial in a puckered ring) and quantify the energy differences between these conformers, providing a theoretical basis for understanding the conformational isomerism observed experimentally.

Potential Energy Surface Analysis for Ring Puckering Dynamics

The conformational dynamics of the cyclobutane ring are fundamentally governed by a delicate balance between angle strain and torsional strain. masterorganicchemistry.com A planar cyclobutane conformation would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain. dalalinstitute.com Furthermore, a planar arrangement would force all eight C-H bonds into fully eclipsed positions, creating considerable torsional strain. libretexts.org To alleviate this torsional strain, the cyclobutane ring undergoes a non-planar distortion known as "puckering". masterorganicchemistry.comlibretexts.org

The dynamics of this puckering motion are best described by a potential energy surface (PES), which maps the potential energy of the molecule as a function of its geometry. For cyclobutane, the key coordinate is the ring-puckering angle (θ), which represents the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. The PES for the parent cyclobutane molecule is characterized by a double-minimum potential. researchgate.netresearchgate.net This means the planar conformation (θ = 0°) is not an energy minimum but rather a transition state, representing the peak of an energy barrier that separates two equivalent, puckered, minimum-energy conformations. nih.gov

High-level ab initio calculations and spectroscopic studies on cyclobutane have provided precise values for the key features of its PES. The equilibrium puckering angle is found to be approximately 28-30°, and the energy barrier to inversion (the energy required to pass through the planar transition state to invert the pucker) is relatively low, estimated to be around 480-500 cm⁻¹ (approximately 1.4 kcal/mol). researchgate.netnih.govnih.gov This low barrier means that at room temperature, the cyclobutane ring rapidly interconverts between its two puckered forms. slideshare.net

In this compound, the presence of two bulky carboxylic acid groups on the same face of the ring significantly influences this potential energy surface. The steric repulsion between the adjacent cis-substituents is expected to affect both the equilibrium puckering angle and the inversion barrier. While specific PES data for this substituted derivative is not widely published, theoretical studies on similar substituted cyclobutanes suggest that bulky substituents can alter the depth of the potential wells and the height of the inversion barrier. The steric hindrance between the carboxylic acid groups would likely favor a more pronounced puckered conformation to maximize their separation, potentially leading to a larger equilibrium puckering angle compared to the parent cyclobutane.

Table 1: Calculated Potential Energy Surface Parameters for Cyclobutane
ParameterDescriptionReported ValueReference
Equilibrium Puckering Angle (θeq)The dihedral angle in the minimum-energy puckered conformation.~29.6° nih.govnih.gov
Inversion BarrierThe energy difference between the planar transition state and the puckered minimum.~482 cm-1 (~1.38 kcal/mol) nih.gov
C-C Bond Length (re)The equilibrium carbon-carbon bond distance.~1.554 Å nih.gov
C-C-C Bond Angle (φ)The internal carbon-carbon-carbon bond angle in the puckered state.~88.1° nih.gov

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility, or fluxionality. nih.govnih.gov An MD simulation calculates the trajectory of every atom in a system over time by solving Newton's equations of motion, allowing researchers to observe dynamic processes such as conformational changes, molecular vibrations, and interactions with the environment. goums.ac.ir

For a molecule like this compound, MD simulations can elucidate the complex interplay between the ring puckering and the rotation of the two carboxylic acid substituents. The simulation would reveal the accessible conformational space, the relative populations of different conformers, and the transition pathways between them. wustl.edu

A typical MD simulation for this molecule would involve defining an initial puckered geometry and then simulating its evolution over a period of nanoseconds or longer. nih.gov The simulation would track key geometric parameters, such as the ring-puckering dihedral angle and the dihedral angles of the C-C-C=O bonds of the carboxyl groups. The results would likely show rapid inversion of the cyclobutane ring, flipping between the two equivalent puckered states, consistent with the low energy barrier seen in PES analysis.

Furthermore, the simulations would capture the rotational dynamics of the cis-carboxyl groups. These groups can rotate around the C-C single bond, and their preferred orientations will be influenced by intramolecular hydrogen bonding possibilities and steric hindrance. In the cis isomer, the two carboxyl groups are positioned on the same face of the ring, making intramolecular hydrogen bonding possible, which would create a more rigid, cyclic-like structure. researchgate.net MD simulations can quantify the stability of such hydrogen-bonded conformations and the timescale over which these bonds form and break, providing a complete picture of the molecule's conformational fluxionality.

Table 2: Typical Parameters for a Hypothetical MD Simulation of cis-Cyclobutane-1,2-dicarboxylic acid
ParameterDescriptionExample Value/Setting
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.GROMOS, AMBER, OPLS
Simulation TimeThe total duration of the simulated trajectory.50 - 200 nanoseconds
Time StepThe small time interval between successive calculations of forces and positions.1 - 2 femtoseconds
TemperatureThe simulated temperature, maintained by a thermostat algorithm.300 K (Room Temperature)
EnsembleThe statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
Key AnalysesMetrics extracted from the trajectory to describe conformational behavior.RMSD, RMSF, Dihedral Angle Distributions, Hydrogen Bond Analysis

Stereochemical Relationships with other Cyclobutane Isomers

Cyclobutane-1,2-dicarboxylic acid presents a clear example of geometric and optical isomerism due to the presence of two stereogenic centers at carbons C1 and C2. The spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclobutane ring gives rise to distinct stereoisomers. vaia.com

The isomers of 1,2-cyclobutane-dicarboxylic acid are:

This compound : In this isomer, the two carboxylic acid groups are located on the same side of the cyclobutane ring. vaia.com This molecule possesses an internal plane of symmetry that bisects the C1-C2 and C3-C4 bonds. Due to this symmetry element, the molecule is achiral and cannot rotate plane-polarized light, despite having two stereocenters. Such a compound is known as a meso compound. chegg.com The cis isomer is a diastereomer of the trans isomers.

trans-Cyclobutane-1,2-dicarboxylic acid : In this configuration, the two carboxylic acid groups are situated on opposite sides of the ring. vaia.com This arrangement removes the internal plane of symmetry present in the cis isomer. Consequently, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. chegg.comechemi.com The two enantiomers are (1R,2R)-cyclobutane-1,2-dicarboxylic acid and (1S,2S)-cyclobutane-1,2-dicarboxylic acid. This pair of enantiomers constitutes a racemic mixture.

The stereochemical relationship between the cis and trans forms is that they are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. researchgate.net For example, the distance between the carboxyl functional groups is significantly different, being closer in the cis isomer (~3.05 Å) than in the trans isomer (~3.57 Å), which affects properties like intramolecular hydrogen bonding. researchgate.net

For comparison, cyclobutane-1,3-dicarboxylic acid also exhibits cis/trans isomerism. However, in the 1,3-disubstituted case, both the cis and trans isomers possess a plane of symmetry and are therefore achiral meso compounds.

Table 3: Stereochemical Analysis of 1,2-Cyclobutane-dicarboxylic Acid Isomers
IsomerDescriptionChiralityStereochemical ClassificationRelationship to other Isomers
cis-1,2-dicarboxylic acidCarboxyl groups on the same side of the ring.Achiral (has a plane of symmetry).Meso compound.Diastereomer of the trans isomers.
(1R,2R)-trans-1,2-dicarboxylic acidCarboxyl groups on opposite sides of the ring.Chiral.Enantiomer.Enantiomer of the (1S,2S) isomer; Diastereomer of the cis isomer.
(1S,2S)-trans-1,2-dicarboxylic acidCarboxyl groups on opposite sides of the ring.Chiral.Enantiomer.Enantiomer of the (1R,2R) isomer; Diastereomer of the cis isomer.

Chemical Reactivity and Mechanistic Studies of Cis Cyclobutane 1,2 Dicarboxylic Acid

Reactivity of Carboxylic Acid Moieties

The chemical behavior of cis-cyclobutane-1,2-dicarboxylic acid is largely dictated by the two carboxylic acid groups and their spatial arrangement on the same side of the cyclobutane (B1203170) ring. This proximity influences the reactivity of these functional groups in various organic transformations.

Esterification Kinetics and Thermodynamics

The esterification of carboxylic acids is a fundamental reaction, and for dicarboxylic acids like the cis-cyclobutane derivative, the process can yield both mono- and di-esters. While specific kinetic and thermodynamic data for the esterification of this compound are not extensively documented in publicly available literature, general principles of esterification for cyclic dicarboxylic acids can be applied. The reaction with an alcohol, typically in the presence of an acid catalyst, proceeds through a nucleophilic acyl substitution mechanism.

The proximity of the two carboxylic acid groups in the cis-conformation can influence the rate of the second esterification. After the formation of the monoester, the remaining carboxylic acid group may experience steric hindrance from the newly formed ester group, potentially leading to a decrease in the rate constant for the formation of the diester compared to the monoester.

In the context of related cyclobutane dicarboxylic acids, Fischer esterification has been employed as a reliable method to modify their properties. For instance, a facile Fischer esterification of a similar diacid, CBDA-3, has been performed to adjust its melting point and solubility, demonstrating the practical application of this reaction in tailoring the characteristics of cyclobutane-based monomers for polymer synthesis. researchgate.net

Table 1: General Conditions for Fischer Esterification of Carboxylic Acids

ParameterTypical Condition
Reactants Carboxylic Acid, Alcohol (often in excess)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)
Temperature Typically reflux temperature of the alcohol
Reaction Type Equilibrium

Acylation and Amidation Reactions

This compound can readily undergo acylation and amidation reactions, which are crucial for the synthesis of various derivatives, including polymers and pharmacologically active molecules. A key intermediate in these transformations is cis-1,2-cyclobutanedicarboxylic anhydride (B1165640). This cyclic anhydride can be synthesized from the diacid through dehydration, for example, by treatment with acetic anhydride. ontosight.ai The anhydride is highly reactive towards nucleophiles due to the ring strain and the presence of two electrophilic carbonyl carbons. ontosight.ai

Acylation reactions can be carried out by reacting the anhydride with alcohols or amines to yield mono-esters or mono-amides, respectively, with the subsequent opening of the anhydride ring. Further reaction can lead to the formation of diesters or diamides.

Direct amidation of dicarboxylic acids with amines is another important transformation. While this reaction can be sluggish due to the formation of a stable ammonium (B1175870) carboxylate salt, the use of catalysts can facilitate the process. Lewis acid catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govresearchgate.net These catalysts are often tolerant to water, a byproduct of the reaction, and can promote the condensation under milder conditions than uncatalyzed thermal methods. nih.gov

Decarboxylation Pathways and Mechanisms

In general, the decarboxylation of dicarboxylic acids where the carboxyl groups are not in a β-relationship to another carbonyl or activating group is difficult. The mechanism for the thermal decarboxylation of such compounds likely involves the formation of a carbanionic intermediate after the cleavage of the C-C bond, which is a high-energy process.

Cyclobutane Ring Opening and Cleavage Reactions

A significant aspect of the chemical reactivity of this compound and its derivatives is the susceptibility of the cyclobutane ring to cleavage under certain conditions. This property is of particular interest in the development of recyclable and degradable materials.

Thermally Induced Ring Cleavage in Derivatives

Derivatives of this compound, particularly esters, can undergo thermally induced ring cleavage. und.edu This process is essentially the reverse of a [2+2] cycloaddition reaction. The strained four-membered ring can break upon heating, leading to the formation of two olefinic compounds.

A notable example is the thermal degradation of a thermoset polymer derived from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (a derivative of the title compound) and glycerol (B35011). rsc.orgrsc.org Heating this thermoset to 300°C resulted in the cleavage of the cyclobutane ring within the polymer backbone. rsc.orgrsc.org This cleavage leads to the formation of glycerol cinnamate, effectively breaking down the cross-linked polymer structure. rsc.orgrsc.org This thermocleavability is a key feature for creating thermally recyclable materials. rsc.orgrsc.org The general reaction is depicted below:

Table 2: Thermal Cleavage of a this compound Derivative

DerivativeTemperatureProduct(s)Reference
Thermoset from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol300°CGlycerol cinnamate rsc.orgrsc.org

The thermal cleavage of cyclobutane rings has also been observed in photodimerized coordination polymers containing cyclobutane ligands, which upon heating, yield a mixture of the original trans- and cis-isomers of the olefinic precursor. nus.edu.sgresearchgate.net

Degradation to Corresponding Diamines

This compound can be converted to the corresponding cis-1,2-diaminocyclobutane through a process known as the Curtius degradation. acs.org This reaction sequence provides a synthetic route to the diamine while retaining the stereochemistry of the starting diacid.

The Curtius degradation involves the conversion of the carboxylic acid groups into acyl azides. This is typically achieved by first converting the dicarboxylic acid to the corresponding diacyl chloride, which is then reacted with an azide (B81097) salt (e.g., sodium azide) to form the diacyl azide. Upon heating, the acyl azide undergoes a rearrangement, known as the Curtius rearrangement, with the loss of nitrogen gas to form an isocyanate intermediate. wikipedia.orgnih.gov Subsequent hydrolysis of the diisocyanate yields the corresponding diamine. wikipedia.org

Activation of Carboxylic Acids: Conversion to diacyl chloride.

Formation of Acyl Azide: Reaction with an azide salt.

Curtius Rearrangement: Thermal or photochemical rearrangement to diisocyanate with loss of N₂.

Hydrolysis: Reaction of the diisocyanate with water to form the diamine and carbon dioxide.

This method is a valuable tool for the synthesis of cyclic diamines from their corresponding dicarboxylic acids.

Isomerization Processes of Cyclobutane-1,2-dicarboxylic Acid

The stereochemical arrangement of the carboxyl groups on the cyclobutane ring, either on the same side (cis) or opposite sides (trans), dictates the physical and chemical properties of cyclobutane-1,2-dicarboxylic acid. The interconversion between these isomers, particularly the isomerization from the cis to the more stable trans form, is a key aspect of its chemical reactivity.

Acid-Catalyzed Isomerization from cis to trans forms

The conversion of this compound to its trans isomer is readily achieved under acidic conditions. Historical studies have demonstrated that heating the cis di-acid in the presence of a strong acid, such as concentrated hydrochloric acid, facilitates this stereochemical rearrangement, yielding the trans form exclusively. google.com This isomerization is a notable reaction, as the stability of the cis isomer is significantly lower than that of the trans isomer, providing a thermodynamic driving force for the conversion.

Early research in the field highlighted this transformation. For instance, it was observed that the hydrolysis of both cis- and trans-cyclobutane-1,2-dicyanide with hydrochloric acid resulted solely in the formation of trans-cyclobutane-1,2-dicarboxylic acid. google.com This outcome suggests that even if the cis-diacid is formed initially from the hydrolysis of the cis-dicyanide, the acidic conditions of the reaction mixture are sufficient to promote its complete isomerization to the more thermodynamically stable trans product. google.com

The conditions for this acid-catalyzed isomerization are summarized in the table below.

Starting MaterialReagentConditionProductReference
This compoundConcentrated Hydrochloric AcidHeatingtrans-Cyclobutane-1,2-dicarboxylic acid google.com
cis-Cyclobutane-1,2-dicyanideHydrochloric AcidHydrolysistrans-Cyclobutane-1,2-dicarboxylic acid google.com

Investigation of Isomerization Mechanisms and Barriers

The mechanism for the acid-catalyzed isomerization from the cis to the trans isomer, while not detailed in dedicated kinetic studies within the provided sources, is understood to proceed through a process involving enolization. The generally accepted pathway is as follows:

Protonation: The process is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Enolization: A water molecule acts as a base to abstract a proton from the α-carbon (the carbon on the cyclobutane ring to which the carboxyl group is attached). This results in the formation of an enol intermediate, which features a carbon-carbon double bond between the α-carbon and the carbonyl carbon.

Rotation: The formation of the C=C double bond in the enol intermediate removes the stereochemical constraint at the α-carbon. This allows for free rotation around the single bond connecting the two α-carbons of the cyclobutane ring.

Tautomerization: The enol intermediate is then reprotonated at the α-carbon. This protonation can occur from either face of the double bond. The process is reversible, but the reformation of the keto form is thermodynamically driven toward the more stable stereoisomer.

Deprotonation: Finally, the carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the dicarboxylic acid.

Applications of Cis Cyclobutane 1,2 Dicarboxylic Acid in Advanced Materials Science

Polymer Chemistry and Sustainable Materials Development

In polymer science, cis-cyclobutane-1,2-dicarboxylic acid and its derivatives are emerging as important monomers for creating both thermoplastics and thermosets with novel properties. researchgate.net Their incorporation into polymer backbones can lead to materials with improved thermal stability and mechanical strength. smolecule.com The growing interest in this compound stems from its potential to be derived from renewable, bio-based sources through clean and efficient photochemical reactions, positioning it as a sustainable alternative to traditional petroleum-derived chemicals. researchgate.netund.edunih.gov

This compound serves as a fundamental component in the synthesis of novel polyester (B1180765) resins. Through conventional melt polymerization with various diols, this dicarboxylic acid can form semi-rigid biobased polyesters. researchgate.net For instance, research on a derivative, 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA), has demonstrated its potential as a renewable rigid monomer. rsc.org Polyesters synthesized from this CBDA derivative exhibit good thermal stability and tunable glass transition temperatures, highlighting the versatility that the cyclobutane (B1203170) core imparts to the resulting materials. rsc.org The unique semi-rigid character of the cyclobutane ring, distinct from more rigid aromatic rings or flexible aliphatic chains, is a key feature in designing these new polymers. researchgate.netnih.gov

Table 1: Thermal Properties of Biobased Polyesters from a Furanic Cyclobutane Diacid Derivative (CBDA) and Various Diols. Data sourced from research findings. rsc.org
Diol ComponentGlass Transition Temperature (Tg)10% Weight Loss Temperature (Td10%)
1,4-Butanediol52 °C284 °C
1,6-Hexanediol31 °C278 °C
1,8-Octanediol17 °C263 °C
1,10-Decanediol6 °C275 °C

Cyclobutane-containing dicarboxylic acids are versatile monomers capable of producing both thermoplastics and thermosetting plastics. researchgate.netsmolecule.com A notable application is in the creation of recyclable thermosets. For example, a derivative named cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) has been used to develop a novel thermoset. rsc.orgrsc.org This was achieved by linking the CBDA-4 building block with glycerol (B35011) through an esterification process, resulting in a highly cross-linked polymer network. researchgate.netrsc.orgrsc.org The resulting thermoset exhibits a glass transition temperature (Tg) of 68 °C. rsc.orgrsc.org

The two carboxylic acid groups on the this compound molecule allow it to act as a cross-linking agent. When reacting with polyols (alcohols with multiple hydroxyl groups) such as glycerol, it forms ester bonds that link different polymer chains together. rsc.orgrsc.org This process creates a rigid, three-dimensional network structure characteristic of thermoset plastics. smolecule.com The direct esterification with polyols is a straightforward method to generate these highly cross-linked thermoset architectures, which possess excellent thermal and mechanical properties. smolecule.com

A key advantage of incorporating the cyclobutane ring into a polymer backbone is its inherent thermocleavable nature, which enables the design of recyclable thermosets. smolecule.comrsc.orgrsc.org This feature addresses a major environmental challenge, as traditional thermosets are notoriously difficult to recycle. rsc.org The cyclobutane moiety serves as a built-in cleavable group. rsc.org When heated to a specific high temperature (e.g., around 300 °C), the cyclobutane ring splits via a [2+2] cycloreversion mechanism, breaking down the polymer network into smaller molecules. smolecule.comrsc.orgrsc.org

In the case of the thermoset made from a CBDA-4 derivative and glycerol, heating to 300 °C decomposes the polymer. rsc.orgrsc.org A key intermediate, glycerol cinnamate, can be recovered from the degraded material. rsc.orgrsc.org This intermediate can then be hydrolyzed back to the original starting materials, glycerol and a derivative of cinnamic acid, completing a closed recycling loop. rsc.orgrsc.org This advanced chemical recycling approach avoids the need for expensive catalysts and represents a promising strategy for sustainable polymer life cycles. rsc.org

Table 2: Characteristics of a Recyclable Thermoset Based on a this compound Derivative (CBDA-4). Data from published studies. rsc.orgrsc.org
Component MonomersKey Structural FeatureGlass Transition Temp. (Tg)Recycling Mechanism Temp.
cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4), GlycerolThermocleavable Cyclobutane Ring68 °C~300 °C (Thermal Cycloreversion)

While direct research linking this compound to Bisphenol A (BPA)-free applications is not extensively documented, its role as a novel building block for polyesters and other polymers is significant in this context. The development of new monomers, particularly those derivable from renewable sources, is a crucial strategy for creating alternatives to petroleum-based plastics that rely on monomers of concern, such as BPA. By providing a pathway to new types of polyesters and thermosets, this compound contributes to the broader field of designing safer and more sustainable materials that can potentially replace traditional plastics in various applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Beyond polymer chemistry, this compound and its isomers are valuable organic ligands for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. smolecule.com In these materials, the dicarboxylate groups act as linkers that coordinate to metal ions, building extended one-, two-, or three-dimensional crystalline structures. rsc.orgnih.gov

The specific geometry and semi-rigid nature of the cyclobutane ring can influence the resulting framework's topology, pore size, and functionality. smolecule.com Studies have shown that cyclobutanedicarboxylates can be used to create MOFs with potential applications in gas storage, separation, and catalysis. smolecule.comosti.gov For example, MOFs constructed with cyclobutane-based linkers have been investigated for the separation of gases like acetylene (B1199291) and carbon dioxide. osti.gov The ability to fine-tune the pore environment by selecting specific cyclobutane linkers is a key area of research for developing highly selective separation materials. osti.gov Similarly, various dicarboxylates are used to synthesize zinc(II) coordination polymers, where the structure and properties of the final material are influenced by the ligand. rsc.org

Ligand Design and Synthesis for MOF Construction

The construction of metal-organic frameworks relies on the self-assembly of metal-containing nodes and organic linkers. The geometry and chemical nature of the linker are critical in dictating the final topology and properties of the MOF. This compound serves as a "V-shaped" or bent dicarboxylic acid linker, a geometry that can lead to the formation of unique framework structures not accessible with linear linkers.

The synthesis of the ligand itself is a key consideration. One effective method involves a [2+2] photocycloaddition of trans-cinnamic acid, which can be accomplished on a large scale. rsc.org This approach provides a sustainable route to cyclobutane-based building blocks. rsc.orgresearchgate.net In MOF synthesis, this diacid is then reacted with metal salts under solvothermal conditions. The carboxylate groups deprotonate and coordinate to the metal ions, forming a stable, extended, crystalline network. nih.govrsc.org The design of MOFs can be further refined by employing a mixed-ligand strategy, where this compound could be combined with other linkers to fine-tune the resulting framework's properties. rsc.org

The use of such aliphatic ligands is a departure from the more common rigid aromatic carboxylates. mdpi.com The semi-rigid nature of the cyclobutane ring offers a balance between structural predictability and flexibility, which can be advantageous for creating dynamic materials. nih.gov

Influence of Ligand Stereochemistry on MOF Architecture

Stereochemistry of the organic linker plays a pivotal role in determining the final three-dimensional architecture of a MOF. The cis configuration of this compound forces the two carboxylate groups to be on the same side of the cyclobutane ring, creating a distinct angular geometry. This contrasts sharply with its trans isomer, where the carboxylate groups are on opposite sides and adopt a more linear arrangement.

This difference in stereochemistry directly impacts the coordination environment and the resulting network topology. Using ligand isomers is a recognized strategy for synthesizing frameworks with new physical properties and topologies without changing the chemical composition. rsc.org For example, studies on other isomeric systems, such as cis- and trans-stilbene (B89595) dicarboxylic acids, have shown that each isomer directs the formation of entirely different and unique framework structures. rsc.org Similarly, the conformation of flexible aliphatic rings like cyclohexane (B81311) in ligands can control the breathing and flexibility of the resulting MOF. mdpi.com

Tunable Porosity and Adsorption Properties of Cyclobutane-based MOFs

A key feature of MOFs is their permanent porosity, which can be tailored for specific applications like gas storage and separation. mdpi.com The incorporation of this compound as a linker directly influences these properties. The size and shape of the pores are a function of the ligand's length, geometry, and the metal cluster it connects.

The use of compact aliphatic linkers like cyclobutanedicarboxylates can lead to MOFs with finely-tuned pore sizes. nih.gov Research on related cyclobutane-based MOFs has demonstrated their potential in gas separation, such as separating acetylene from carbon dioxide. nih.gov By creating an extremely compressed pore environment, the separation selectivity can be dramatically amplified. nih.gov The porosity and flexibility of a framework can also be tuned post-synthetically, for example by exchanging the metal ions within the structure. acs.org

The adsorption properties of these MOFs are a direct result of their pore structure and chemical environment. The table below compares the CO2 adsorption capacities of several benchmark MOFs, providing a context for the performance targets for new materials constructed from cyclobutane-based linkers.

MOF MaterialMetal CenterBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)ConditionsReference
Amino-MIL-101(Fe)Iron670 - 91513.04 MPa nih.gov
MIL-101(Cr)Chromium2500 - 420015.0 - 20.02 MPa, RT nih.gov
Mg-MOF-74Magnesium-~3.50.1 atm nih.gov
MIL-96(Al)Aluminum687~2.8 (124 cc/g)1 bar, 273 K cityu.edu.hk
MIL-53(Al)Aluminum1519~1.4 (64 cc/g)1 bar, 273 K cityu.edu.hk

Role in Pharmaceutical and Agrochemical Intermediates

The rigid, three-dimensional structure of the cyclobutane ring makes this compound a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. smolecule.comguidechem.com Its primary role is to serve as a rigid scaffold, allowing for precise control over the spatial arrangement of functional groups.

Synthesis of Conformationally Restricted Analogs

In drug design, controlling the shape of a molecule is crucial for its interaction with biological targets like enzymes and receptors. Flexible molecules can adopt many shapes (conformations), only one of which might be active. By incorporating a rigid scaffold like a cyclobutane ring, chemists can create "conformationally restricted analogs" that lock the molecule into a specific, bioactive shape. nih.gov This often leads to increased potency and selectivity.

This compound provides a compact and sterically defined scaffold. Its carboxylic acid groups can be readily converted into other functionalities (esters, amides, etc.), serving as anchor points for building more complex structures. Recent advances in C-H functionalization have enabled the direct modification of the cyclobutane ring itself, allowing for the synthesis of diverse, functionalized carbocycles that are important in medicinal chemistry. nih.gov This approach provides a streamlined route to novel therapeutic agents that might otherwise require lengthy synthetic sequences. nih.gov

Asymmetric Synthesis Applications

Asymmetric synthesis—the synthesis of a specific chiral isomer of a molecule—is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological effects. This compound and its derivatives can be used as chiral building blocks or participate in stereoselective reactions.

For instance, recent research has demonstrated an asymmetric synthesis that constructs atropisomers featuring cis-cyclobutane boronic esters. nih.gov This method achieves high enantioselectivity, showcasing the utility of the cyclobutane framework in directing stereochemical outcomes. nih.gov The predictable geometry of the cis isomer helps control the approach of reagents, leading to the preferential formation of one enantiomer over the other. This type of chiral carbenoid reaction has been successfully applied to the industrial synthesis of valuable cyclopropane (B1198618) carboxylic acids, a structurally related class of compounds. scispace.com The principles of using chiral catalysts to react with substrates containing small rings are well-established and highlight the potential for developing new asymmetric methodologies based on the cis-cyclobutane scaffold. scispace.com

Future Research Directions and Emerging Applications of Cis Cyclobutane 1,2 Dicarboxylic Acid

Development of Green Chemistry Syntheses for the Compound

The development of environmentally benign synthetic routes to cis-cyclobutane-1,2-dicarboxylic acid and related compounds is a key area of future research. A significant focus is on the use of photochemical methods, which can often be conducted under mild conditions. researchgate.netepa.gov The [2+2] photocycloaddition reaction is a primary method for creating the cyclobutane (B1203170) ring and is being explored with an emphasis on energy-efficient and scalable processes. nih.govnih.gov

Key green chemistry approaches include:

Photocatalysis: Utilizing visible light and photocatalysts to drive the cycloaddition reactions, reducing the need for high-energy UV sources. organic-chemistry.org

Solvent-free or Green Solvents: Developing reactions that minimize or eliminate the use of hazardous organic solvents. nih.gov

Biocatalysis: Exploring the use of enzymes to catalyze the formation of cyclobutane rings with high stereoselectivity, offering a more sustainable alternative to traditional chemical catalysts. researchgate.net

Mechanochemistry: Employing mechanical force, such as grinding, to promote reactions, which can reduce solvent usage and reaction times. nih.gov

A notable example is the synthesis of a novel cyclobutane-containing diacid building block from sorbic acid using a [2+2] photocycloaddition, which can be performed with energy-efficient ECO-UV lamps. nih.gov Another approach has demonstrated the scalable synthesis of a this compound derivative from β-trans-cinnamic acid through the photodimerization of a metastable crystalline solid. rsc.orgrsc.org

Exploration of Novel Cyclobutane-Containing Materials

The rigid and well-defined structure of the this compound core is being exploited in the development of new polymers and materials with unique properties. Cyclobutanedicarboxylic acids (CBDAs) are emerging as promising building blocks for both thermoplastics and thermosets. rsc.org

Future applications in materials science include:

Recyclable Polymers: The cyclobutane ring in some derivatives can be cleaved upon heating, making it a valuable component for creating thermally recyclable or degradable materials. rsc.orgrsc.org This addresses the critical need for sustainable polymer lifecycles.

Stress-Responsive Materials: The inherent strain in the cyclobutane ring can be harnessed to create mechanophores—molecular units that respond to mechanical stress. These can be incorporated into polymers that change their properties, such as color or integrity, in response to force, which is useful for damage sensing and self-healing materials. duke.edu

Advanced Polyesters and Polyamides: The diacid functionality of this compound allows for its incorporation into polyesters and polyamides. nih.gov The semi-rigid nature of the cyclobutane ring can impart improved thermal stability and mechanical properties compared to more flexible aliphatic counterparts. nih.gov Research is focused on creating a library of these polymers to tailor their properties for specific applications. nih.govresearchgate.net

An example of this is the synthesis of poly-α-truxillates, a series of cyclobutane-containing polymers, which have shown comparable stability to polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net

Advanced Spectroscopic and Imaging Techniques for Characterization

A deeper understanding of the structure and dynamics of this compound and the materials derived from it will be facilitated by advanced characterization techniques. While standard spectroscopic methods like NMR and FT-IR are routinely used, future research will likely employ more sophisticated methods. researchgate.net

Future directions in characterization include:

High-Resolution Infrared Spectroscopy: This technique can provide detailed insights into the vibrational modes of the cyclobutane ring, including the effects of ring puckering and coupling between different vibrational modes. researchgate.net

Solid-State NMR Spectroscopy: For the characterization of cyclobutane-containing polymers and other solid materials, solid-state NMR can elucidate information about the molecular structure, conformation, and dynamics in the solid state.

X-ray Crystallography and Diffraction: Single-crystal X-ray diffraction is crucial for determining the precise three-dimensional structure of new cyclobutane derivatives. rsc.org Powder X-ray diffraction is used to characterize the crystalline nature of polymeric materials. researchgate.net

Advanced Imaging Techniques: Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) will be essential for visualizing the morphology of novel materials, such as thin-layered 2D polymers derived from cyclobutane precursors. und.edu

TechniqueInformation Gained
High-Resolution Infrared SpectroscopyDetailed vibrational mode analysis, ring puckering dynamics. researchgate.net
Solid-State NMR SpectroscopyMolecular structure and dynamics in solid materials.
X-ray CrystallographyPrecise 3D molecular structure. rsc.org
Powder X-ray DiffractionCrystalline properties of polymers. researchgate.net
Electron Microscopy (TEM, SEM)Morphology of nanostructured materials. und.edu

Computational Design and Prediction of New Derivatives and Their Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and development of new this compound derivatives and materials. acs.orgnih.gov

Future research will leverage computational methods for:

Mechanism Elucidation: DFT calculations can be used to understand the mechanisms of reactions that form cyclobutane rings, such as photochemical cycloadditions, which can help in optimizing reaction conditions and predicting stereochemical outcomes. nih.govresearchgate.net

Property Prediction: Computational models can predict the physicochemical properties of new cyclobutane derivatives, such as their thermal stability, electronic properties, and reactivity. researchgate.netacs.org This allows for the in-silico screening of potential candidates before their synthesis, saving time and resources.

Design of Novel Materials: By simulating the incorporation of this compound into polymer chains, researchers can predict the properties of the resulting materials, such as their mechanical strength and thermal behavior. This computational design approach can guide the synthesis of materials with targeted functionalities. nih.gov

Predicting Spectroscopic Data: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as rotational and centrifugal distortion constants from microwave spectroscopy, helping to confirm the molecular structure of new compounds. illinois.edu

Recent studies have used DFT to unveil the mechanism for the stereospecific synthesis of cyclobutanes and to predict that the methodology could be extended to the synthesis of more complex structures like illinois.edu-ladderanes. acs.org

Broadening the Scope of Bio-based Feedstocks for Synthesis

A significant push in green chemistry is the utilization of renewable resources for the production of valuable chemicals. icast.org.uk Future research on this compound will increasingly focus on sourcing its precursors from biomass.

Potential bio-based feedstocks and strategies include:

Cinnamic Acid and Derivatives: Cinnamic acid, which can be obtained from cinnamon and as a byproduct of biofuel manufacturing, is a key precursor for the synthesis of various cyclobutane dicarboxylic acids through photodimerization. rsc.orgund.edu

Furfural: This platform chemical, derivable from agricultural waste like corncobs and sugarcane bagasse, can be converted to furan-based acrylic acids, which are then used to synthesize cyclobutane derivatives. researchgate.netund.eduresearchgate.net

Sorbic Acid: Sorbic acid can be derived from the biorenewable molecule triacetic acid lactone and can be dimerized to form novel cyclobutane-containing building blocks. nih.govresearchgate.net

Other Plant-Derived Olefins: Exploring a wider range of unsaturated compounds found in nature as starting materials for [2+2] photocycloaddition reactions will open up new avenues for diverse cyclobutane structures.

The synthesis of cyclobutane-containing diacid building blocks from these renewable feedstocks is a critical step toward developing sustainable alternatives to petroleum-derived diacids for the polymer industry. nih.govresearchgate.net

Bio-based FeedstockPotential Biomass Source
Cinnamic AcidCinnamon, Biofuel byproducts und.edu
FurfuralCorncobs, Sugarcane bagasse und.eduresearchgate.net
Sorbic AcidTriacetic acid lactone nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can cis-cyclobutane-1,2-dicarboxylic acid be synthesized, and what are the key considerations for achieving high yield and purity?

  • Methodological Answer : The compound can be synthesized via [4+2] cycloaddition reactions. For example, methyl acrylate and diazomethane yield cis-1,2-cyclobutane dicarboxylate esters with ~97% efficiency under controlled conditions (e.g., low temperature, inert atmosphere). Purification involves recrystallization or column chromatography to remove trans-isomer byproducts . Critical factors include reaction stoichiometry, temperature control, and inert gas use to prevent side reactions.

Q. What analytical techniques are recommended to distinguish this compound from its trans isomer?

  • Methodological Answer : Mass spectrometry (MS) is key. The cis isomer exhibits distinct carboxyl group interactions during molecular ion fragmentation, leading to diagnostic peaks (e.g., m/z ratios reflecting intramolecular hydrogen bonding). Nuclear magnetic resonance (NMR) can further differentiate isomers via coupling constants (J values) in the cyclobutane ring protons .

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer : The compound is classified as a skin and respiratory irritant (WGK 3). Handling requires PPE: N95 masks, gloves, and eye protection. Work should occur in fume hoods with spill kits available. Disposal must follow institutional guidelines for carboxylic acid waste .

Advanced Research Questions

Q. How does the thermocleavability of this compound derivatives enable recyclable thermoset polymers?

  • Methodological Answer : The strained cyclobutane ring undergoes retro-Diels-Alder cleavage at elevated temperatures (~200°C), breaking crosslinks in thermosets. This property was exploited in a study using cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid to create polymers that retain mechanical strength but can be depolymerized and reprocessed .

Q. What experimental evidence supports cis-trans isomerization during enzymatic reactions involving cyclopropane derivatives?

  • Methodological Answer : Cyclopropyl radical traps (e.g., 2-(2,3-dihydroxyphenyl)cyclopropane-1-carboxylic acid) undergo isomerization during extradiol dioxygenase reactions. GC-MS analysis of hydrolysis products revealed 85–94% trans-cyclopropane-1,2-dicarboxylic acid, indicating reversible ring opening and semiquinone radical intermediates .

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) of this compound be resolved?

  • Methodological Answer : Conflicting data (e.g., mp 132–136°C vs. 168°C) may arise from polymorphism or impurities. Systematic characterization using differential scanning calorimetry (DSC), X-ray crystallography, and HPLC purity assays (>97% by GC) is recommended. Solubility tests in methanol or DMSO under standardized conditions can clarify literature inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Cyclobutane-1,2-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-Cyclobutane-1,2-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.